molecular formula C16H22N4O2 B13973274 Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate

Cat. No.: B13973274
M. Wt: 302.37 g/mol
InChI Key: MHTXJYQMRXYZJH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-3-cyanophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate is unique due to the presence of the cyano group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-4-5-14(18)12(10-13)11-17/h4-5,10H,6-9,18H2,1-3H3

InChI Key

MHTXJYQMRXYZJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C#N

Origin of Product

United States

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